1-Methyl-4-{[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]methyl}-1H-pyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“1-Methyl-4-{[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]methyl}-1H-pyrazole” is a chemical compound that is useful as a boronic acid pinacol ester for the synthesis of various bioactive small molecules .
Synthesis Analysis
This compound is patented as a reagent to synthesize quinoxaline derivatives or heterocyclylamine derivatives as PI3 kinase inhibitors .Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C10H17BN2O2 . More detailed structural information may be available in specialized chemical databases or literature .Chemical Reactions Analysis
As a boronic acid pinacol ester, this compound is used in Suzuki-Miyaura cross-coupling reactions . It can also be used in the synthesis of various bioactive small molecules .Physical and Chemical Properties Analysis
The compound has a molecular weight of 208.07 . It is a solid at room temperature and should be stored in a refrigerator . More specific physical and chemical properties such as density, melting point, and boiling point may be available in specialized chemical databases .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
Research has focused on the synthesis and characterization of related pyrazole derivatives, elucidating their molecular structures through spectroscopic methods and X-ray diffraction. These studies provide foundational knowledge for understanding the chemical properties and potential reactivity of such compounds. For instance, the synthesis and crystal structure of similar pyrazole derivatives have been determined, offering insights into their molecular conformations and potential applications in material science and pharmaceuticals (Liao et al., 2022).
Molecular Modelling and Drug Design
Pyrazole derivatives have been explored for their potential in drug design, particularly as receptor antagonists or enzyme inhibitors. By analyzing the structural features of these molecules, researchers have developed compounds with significant biological activity. The synthesis and evaluation of pyrazole derivatives for activities such as anti-inflammatory, anticancer, and antimicrobial effects highlight the versatility of this chemical framework in medicinal chemistry (Harper et al., 1994).
Advanced Material Development
The unique chemical structure of boron-containing pyrazoles lends itself to the development of advanced materials. Studies on the electronic properties and reactivity of these compounds facilitate the design of novel materials with potential applications in electronics, photonics, and as catalysts in organic synthesis. The detailed analysis of molecular electrostatic potential and frontier molecular orbitals in such studies provides valuable insights into their utility in various technological domains (Yang et al., 2021).
Bioactivity and Pharmacological Properties
Research on the bioactivity of pyrazole derivatives has uncovered their potential in addressing various health conditions, including cancer, inflammation, and infectious diseases. The synthesis and biological evaluation of these compounds have led to the identification of pharmacophores with significant therapeutic potential. This line of research has profound implications for the development of new medications with improved efficacy and safety profiles (Titi et al., 2020).
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word “Warning”. It has hazard statements H302, H315, H319, and H335, indicating that it may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-methyl-4-[[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]methyl]pyrazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23BN2O3/c1-16(2)17(3,4)23-18(22-16)14-7-6-8-15(9-14)21-12-13-10-19-20(5)11-13/h6-11H,12H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSZLFXWHWHLHJH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)OCC3=CN(N=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23BN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.